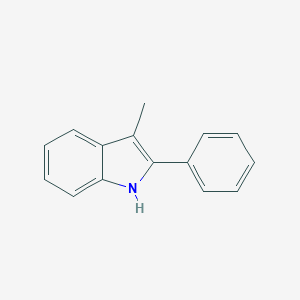

3-Methyl-2-phenyl-1H-indole

Beschreibung

Significance of Indole (B1671886) Scaffolds in Chemical Science

The indole nucleus is considered a "privileged scaffold" because of its ability to bind to multiple receptors with high affinity, making it a recurring motif in biologically active compounds. researchgate.netijpsr.comresearchgate.net

Ubiquity in Natural Products and Pharmaceuticals

Indole derivatives are widespread in nature, found in plants, marine organisms, and microorganisms. researchgate.netnrfhh.comnih.gov The essential amino acid tryptophan, for instance, contains an indole ring and is a precursor to many important biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. bohrium.comcreative-proteomics.com

The indole framework is a cornerstone in drug discovery and development. bohrium.comijpsr.com A multitude of drugs on the market incorporate the indole structure, showcasing its therapeutic versatility. researchgate.netnih.gov These include anti-inflammatory agents, anticancer drugs, antiviral compounds, and treatments for neurological disorders. researchgate.netnih.govmdpi.com The rich history of indole-containing natural products with potent biological activities, such as the anticancer agents vincristine (B1662923) and vinblastine (B1199706) isolated from the Vinca rosea plant, continues to inspire the synthesis of new indole-based drug candidates. nrfhh.commdpi.com

Role in Materials Science

Beyond their biological significance, indole derivatives are also finding applications in materials science. researchgate.net Their unique electronic and photophysical properties make them suitable for use in the development of organic electronics, such as organic light-emitting diodes (OLEDs). numberanalytics.comacs.org The ability to fine-tune the optical and electronic characteristics of indole-based molecules through chemical modification allows for the creation of materials with tailored properties for specific applications. acs.orgresearchgate.net

Rationale for Investigating 3-Methyl-2-phenyl-1H-indole

The specific substituted indole, this compound, has emerged as a compound of interest for several reasons, primarily stemming from the established activities of related indole derivatives and its own potential in various research areas.

Precedent for Biological Activities of Indole Derivatives

The extensive body of research on indole derivatives provides a strong foundation for investigating this compound. The indole scaffold is known to be a key pharmacophore in a wide range of therapeutic agents. wisdomlib.orgchula.ac.th Derivatives of indole have demonstrated a broad spectrum of biological activities, including:

Anticancer mdpi.comresearchgate.netmdpi.com

Anti-inflammatory researchgate.netnih.govtandfonline.com

Antiviral researchgate.netnih.gov

Antimicrobial researchgate.netchula.ac.th

Antioxidant researchgate.net

A study published in ACS Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of this compound derivatives for their antiproliferative effects on human tumor cell lines. nih.govacs.org The researchers found that certain derivatives exhibited potent activity, with some compounds showing GI₅₀ values lower than 5 μM in all tested cell lines. nih.govacs.org This study highlights the potential of the this compound scaffold as a basis for the development of new anticancer agents. nih.govacs.org Furthermore, some of these derivatives were found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govacs.org

Another study focused on 3-methyl-2-phenyl-1-substituted-indole derivatives as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). nih.govresearchgate.net The synthesized compounds were evaluated for their anti-inflammatory and analgesic activities, with some derivatives showing significant effects. nih.govresearchgate.net

Emerging Applications in Diverse Research Areas

The investigation of this compound and its derivatives extends beyond medicinal chemistry. The photophysical properties of indole derivatives are of interest in materials science. researchgate.netrsc.org For example, research has been conducted on the use of indole-based compounds as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). rsc.orgbohrium.comacs.org The specific substitution pattern of this compound can influence its electronic and optical properties, making it a candidate for such applications.

Data on this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N | nih.govnist.gov |

| Molecular Weight | 207.27 g/mol | nih.gov |

| CAS Number | 10257-92-8 | nist.govnist.gov |

| Appearance | Buff solid | tandfonline.com |

| Melting Point | 136-138 °C | tandfonline.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAXCYQVBBQQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293168 | |

| Record name | 3-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-92-8 | |

| Record name | NSC87600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 2 Phenyl 1h Indole and Its Derivatives

Modern Approaches to Indole (B1671886) Core Construction

The construction of the indole nucleus has evolved significantly from traditional named reactions to highly sophisticated catalytic systems. These modern approaches provide access to complex indole derivatives with high degrees of control over substitution patterns.

Catalytic Systems in Regioselective Indole Synthesis

Catalytic systems, particularly those employing transition metals, have revolutionized indole synthesis by enabling regioselective C-H bond activation and functionalization. thieme-connect.comresearchgate.net These methods offer an atom-economical alternative to classical syntheses that often require pre-functionalized starting materials.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct formation of C-C and C-heteroatom bonds, providing a direct route to functionalized indoles. researchgate.netmdpi.com This strategy avoids the lengthy steps of pre-functionalization, making the synthesis more efficient.

Palladium catalysis is at the forefront of C-H activation strategies for indole synthesis. rsc.orgnih.govijream.org Direct C-H arylation of an indole core or its precursors is a particularly powerful method for introducing aryl groups at specific positions. For the synthesis of 2,3-disubstituted indoles like 3-methyl-2-phenyl-1H-indole, palladium-catalyzed annulation of internal alkynes with 2-iodoanilines has proven to be an effective strategy. rsc.org This method allows for the direct construction of the indole ring with concomitant introduction of the desired substituents.

Mechanistic studies on the palladium-catalyzed direct arylation of indoles have provided insights into the factors controlling regioselectivity. While C-3 arylation is often favored due to the electronic properties of the indole ring, C-2 selectivity can be achieved under specific conditions, often involving the use of directing groups or specific ligand and base combinations. acs.orgacs.org For instance, the arylation of N-substituted indoles often shows a high preference for the C-2 position. nih.gov

A general scheme for the palladium-catalyzed synthesis of 2,3-disubstituted indoles involves the coupling of a 2-haloaniline with an internal alkyne. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and regioselectivity.

Table 1: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles

| Entry | Alkyne | 2-Iodoaniline Derivative | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref |

| 1 | 1-Phenyl-1-propyne | N-Methyl-2-iodoaniline | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 1,3-Dimethyl-2-phenyl-1H-indole | 85 | rsc.org |

| 2 | Diphenylacetylene | 2-Iodoaniline | Pd(OAc)₂ | K₂CO₃/LiCl | DMF | 2,3-Diphenyl-1H-indole | 92 | rsc.org |

| 3 | 1-Phenyl-1-propyne | 2-Iodoaniline | Pd(OAc)₂ | NaOAc/LiCl | DMF | This compound | 88 | rsc.org |

Ruthenium(II) complexes have gained prominence as versatile catalysts for a variety of organic transformations, including the synthesis of indoles. researchgate.netmdpi.com Ruthenium-catalyzed C-H activation and annulation reactions provide a direct and atom-economical route to substituted indoles. researchgate.net Photoredox catalysis using ruthenium(II) complexes has also emerged as a powerful tool, enabling reactions to proceed under mild conditions using visible light as an energy source. snnu.edu.cn

For the synthesis of 2,3-disubstituted indoles, ruthenium-catalyzed reactions of anilines with vicinal diols or alkynes have been developed. nih.govwikipedia.org These methods often proceed with high regioselectivity, controlled by the nature of the directing group on the aniline (B41778) and the steric and electronic properties of the coupling partner. While specific examples for the direct synthesis of this compound via ruthenium-catalyzed photoreactions are not extensively documented, the general methodologies hold significant promise. For instance, the reaction of anilines with 1-phenylpropane-1,2-diol (B147034) could potentially yield the desired indole derivative. wikipedia.org

Table 2: Ruthenium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from Anilines and Diols

| Entry | Aniline | Diol | Catalyst System | Product | Yield (%) | Ref |

| 1 | Aniline | 1-Phenyl-1,2-ethanediol | [RuCl₂(p-cymene)]₂/Xantphos | 2-Phenyl-1H-indole | 85 | wikipedia.org |

| 2 | m-Toluidine | 1-Phenyl-1,2-ethanediol | [RuCl₂(p-cymene)]₂/Xantphos | 2-Phenyl-6-methyl-1H-indole | 78 | wikipedia.org |

| 3 | Aniline | 1-Phenyl-1,2-propanediol | [RuCl₂(p-cymene)]₂/Xantphos | This compound | 82 | wikipedia.org |

While transition metal catalysis offers powerful synthetic tools, the development of metal-free synthetic routes is of growing interest due to concerns about cost, toxicity, and residual metal contamination in the final products. The classical Fischer indole synthesis is a prime example of a metal-free method that has been used for over a century to prepare a wide variety of indoles, including this compound. wikipedia.orgalfa-chemistry.comnih.govmdpi.comresearchgate.netacs.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. alfa-chemistry.comnih.govacs.org The reaction of phenylhydrazine with propiophenone (B1677668) is a direct and well-established route to this compound. mdpi.comresearchgate.net

Modern advancements in metal-free indole synthesis include the use of Brønsted or Lewis acids to catalyze hydroindolation of alkynes and oxidative cyclization reactions. researchgate.netnih.govorganic-chemistry.orgnih.govrsc.orgresearchgate.netrsc.org These methods often proceed under mild conditions and offer good functional group tolerance.

Table 3: Metal-Free Fischer Indole Synthesis of this compound

| Entry | Phenylhydrazine | Ketone | Acid Catalyst | Solvent | Product | Yield (%) | Ref |

| 1 | Phenylhydrazine hydrochloride | Propiophenone | Acetic acid | Acetic acid | This compound | High | mdpi.comresearchgate.net |

| 2 | Phenylhydrazine | Propiophenone | Polyphosphoric acid | - | This compound | 75 | nih.gov |

Transition Metal-Catalyzed C-H Activation/Functionalization

Electrochemical Synthesis and Functionalization

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, as they utilize electricity as a traceless reagent, often avoiding the need for harsh oxidants or reductants. researchgate.netrsc.orgnih.gov The electrochemical synthesis and functionalization of indoles have gained significant attention in recent years. rsc.orgnih.gov These methods can be used for both the construction of the indole ring and the subsequent functionalization of the pre-formed heterocycle.

Electrochemical C-H functionalization of indoles allows for the introduction of various substituents at different positions of the indole nucleus. While the direct electrochemical synthesis of this compound is not yet a well-established method, the functionalization of a pre-synthesized 2-phenyl-3-methylindole scaffold through electrochemical means is a viable strategy for accessing its derivatives. For instance, electrochemical amination of alkyl-substituted indoles has been reported, demonstrating the potential for selective C-H functionalization.

Recent advances in electrochemical indole synthesis often involve the intramolecular cyclization of suitably substituted anilines. rsc.orgnih.gov These methods provide a powerful platform for the construction of diverse indole derivatives under mild and environmentally friendly conditions.

Construction of Indoles from Non-Indole-Based Substrates

Modern organic synthesis provides several powerful strategies for constructing complex heterocyclic systems like 2,3-disubstituted indoles from simple, non-indole starting materials. These methods offer high regioselectivity and functional group tolerance.

One prominent approach involves the palladium-catalyzed oxidative cyclization of imines. In this method, anilines and terminal acetylenes can be reacted in a one-pot, two-step process catalyzed by mercury(I) and palladium(II) to generate 2-substituted indoles. mdpi.com The reaction proceeds through the formation of a ketimine intermediate, which then undergoes a Pd(II)-catalyzed C-H activation and cyclization to form the indole ring. mdpi.com

Another strategy is the oxidative cyclization of 2-alkenyl anilines, which can be prepared via cross-coupling reactions of o-bromoanilines. This method allows for the regiospecific placement of various alkyl and aryl substituents at the 2- and 3-positions under mild conditions, making it a versatile route to complex indoles. nsf.gov Additionally, 2,3-disubstituted indoles can be synthesized from α-diketones and N-substituted anilines through a one-pot palladium-catalyzed reductive amination, followed by a dehydration-annulation reaction. researchgate.net A facile, metal-free approach utilizes the reaction of commercially available isatins with Grignard reagents, followed by reduction with borane, to afford a diverse array of 2,3-disubstituted indoles. rsc.org

Intramolecular Annulation Strategies

Intramolecular annulation, or cyclization, represents a highly effective strategy for synthesizing the indole scaffold by forming the pyrrole (B145914) ring onto a pre-existing aromatic system. These methods often provide excellent control over the final structure.

A notable example is the iodine-mediated intramolecular cyclization of enamines. This transition-metal-free method can produce 3H-indole derivatives, which are isomers of the more common 1H-indoles. acs.orgorganic-chemistry.org The reaction is believed to proceed through an iodocyclization of the enamine double bond, creating an iodonium (B1229267) intermediate, which is followed by an intramolecular electrophilic aromatic substitution to close the ring. acs.org For instance, (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate can be cyclized using elemental iodine as an oxidant and potassium carbonate as a base to yield ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate in high yield. acs.orgorganic-chemistry.org

Palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines is another powerful technique that forms the C-2 and C-3 bond of the indole nucleus, yielding 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org Furthermore, visible-light-promoted, metal-free intramolecular radical cyclization of N-allyl-2-iodophenyl-acetamides can be used to access the core indoline (B122111) structure, which can be a precursor to indoles. rsc.org

Green Chemistry Approaches in Indole Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for indole synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a key green technology. For the Fischer indole synthesis, conductively heated sealed-vessel reactors, which operate similarly to microwave reactors, allow for rapid, clean, and efficient reactions that can be completed in under an hour, compared to traditional overnight refluxing. newhaven.eduacs.orgacs.org This technology is particularly advantageous for undergraduate laboratories as it fits within limited timeframes. newhaven.eduacs.org

Mechanochemistry, which involves solvent-free reactions conducted by ball-milling, offers another eco-friendly alternative. An effective mechanochemical Fischer indole synthesis has been developed using oxalic acid and dimethylurea, which applies to a wide range of arylhydrazines and carbonyl compounds, eliminating the need for bulk organic solvents. rsc.orgunica.it Other green approaches focus on using water as a solvent or employing catalytic systems that allow for high atom economy and reduced waste streams. nih.gov

Refinements of Classical Indole Syntheses for this compound Scaffolds

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comthermofisher.com

Optimized Fischer Indole Synthesis

The classical Fischer indole synthesis involves heating an arylhydrazone with a Brønsted or Lewis acid. byjus.com The mechanism proceeds through the protonation and isomerization of the hydrazone to an enamine tautomer. This is followed by an irreversible unica.itunica.it-sigmatropic rearrangement, which breaks the N-N bond. The resulting diimine intermediate then undergoes intramolecular attack by the nucleophilic amine, and subsequent elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgmdpi.com

| Step | Description |

| 1. Hydrazone Formation | A substituted phenylhydrazine reacts with a ketone (propiophenone) to form a phenylhydrazone. |

| 2. Tautomerization | The phenylhydrazone tautomerizes to its enamine form under acidic conditions. |

| 3. unica.itunica.it-Sigmatropic Rearrangement | The protonated enamine undergoes a key rearrangement, breaking the N-N bond and forming a new C-C bond. |

| 4. Cyclization & Aromatization | The resulting intermediate cyclizes, and eliminates an ammonia molecule to form the stable, aromatic indole ring. |

A simplified overview of the Fischer Indole Synthesis mechanism.

Utilizing Substituted Phenylhydrazine Hydrochlorides and Propiophenone

A direct and efficient route to the this compound core is the Fischer synthesis reaction between an appropriately substituted phenylhydrazine hydrochloride and propiophenone. nih.govresearchgate.net This specific combination of reactants directly installs the desired methyl group at the C-3 position and the phenyl group at the C-2 position of the indole scaffold.

This method has been successfully employed in the synthesis of a series of 3-methyl-2-phenyl-1-substituted-indole derivatives designed as analogs of the anti-inflammatory drug indomethacin (B1671933). nih.govresearchgate.net The initial indole core is formed via the Fischer reaction, and subsequent substitution at the N-1 position is carried out to produce the final target compounds. nih.gov The use of phenylhydrazine hydrochlorides is common as they are often more stable and easier to handle than the free base.

Polyphosphoric Acid-Mediated Condensation

The choice of acid catalyst is crucial for the success of the Fischer indole synthesis. mdpi.com Polyphosphoric acid (PPA) is a frequently used Brønsted acid catalyst for this transformation. wikipedia.orgtestbook.com PPA serves as both a catalyst and a reaction medium, providing a strong acidic environment necessary to promote the key rearrangement and cyclization steps. nih.gov

Recent studies have shown that PPA can mediate a variant of the Fischer indole synthesis involving the reaction of arylhydrazines with unactivated alkynes. nih.govmdpi.com In this tandem hydroamination-cyclization, PPA is believed to activate the carbon-carbon triple bond for nucleophilic attack by the hydrazine, leading to an en-hydrazine intermediate that then undergoes the classical Fischer-type cyclization. mdpi.com This demonstrates the utility of PPA in facilitating indole synthesis under various conditions.

Modernized Madelung Synthesis Variants

The Madelung synthesis, first reported in 1912, is a classic method for the synthesis of indoles via the intramolecular cyclization of N-phenylamides at high temperatures with a strong base. The original conditions, often requiring temperatures between 200–400 °C and potent bases like sodium or potassium alkoxides, have limited its application to the preparation of 2-alkinylindoles. However, modern advancements have significantly broadened the scope and applicability of this reaction, allowing for the synthesis of a wider range of substituted indoles, including derivatives of this compound, under much milder conditions.

One of the key modernizations is the Madelung-Houlihan variation, which employs metal-mediated bases such as n-butyllithium (BuLi) and lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107). This modification has dramatically lowered the required reaction temperature to a range of -20 to 25 °C. Further refinements have shown that the inclusion of electron-donating groups on the N-phenylamide's aromatic ring and an electron-withdrawing substituent at the R5 position can also decrease the necessary temperature.

Another significant advancement is the Smith-modified Madelung synthesis. This method involves the condensation of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. The resulting N-lithioketamine intermediates undergo an intramolecular heteroatom Peterson olefination to yield indolinines, which then tautomerize to form 2-substituted indoles. This variant is compatible with a variety of substituted anilines, including those with alkyl, methoxy (B1213986), and halide groups.

More recently, a one-pot, two-step modified Madelung synthesis has been developed for the preparation of 1,2-disubstituted-3-tosyl- and 3-cyano-indoles. This procedure involves the nucleophilic substitution of a bromide in N-(2-(bromomethyl)aryl)-N-arylbenzamides, followed by cyclization to the indole upon treatment with a suitable base. This metal-free method provides access to a variety of substituted indoles in good yields from readily available starting materials.

A tandem Madelung indole synthesis was reported in 2023, enabling the efficient synthesis of N-methyl-2-phenylindoles. By combining methyl benzoate, N-methyl-o-toluidine, LiN(SiMe3)2, and CsF, a diverse array of these indole derivatives can be generated in yields ranging from 50–90%.

| Madelung Synthesis Variant | Key Features | Typical Reaction Conditions | Applicability to 2,3-Disubstituted Indoles |

| Classic Madelung | High temperature, strong alkoxide base. | 200–400 °C, Na/K alkoxide. | Limited due to harsh conditions. |

| Madelung-Houlihan | Milder conditions, metal-mediated bases. | -20 – 25 °C, BuLi or LDA in THF. | Applicable for precursors with appropriate substitution patterns. |

| Smith-Modified | Uses N-trimethylsilyl anilines and organolithium reagents. | Involves N-lithioketamine intermediates and Peterson olefination. | Suitable for the synthesis of 2-substituted indoles, adaptable for 2,3-disubstituted derivatives. |

| One-Pot Modified | For 3-tosyl and 3-cyano indoles. | Nucleophilic substitution followed by base-mediated cyclization. | Directly applicable for functionalized 1,2-disubstituted indoles. |

| Tandem Synthesis | For N-methyl-2-phenylindoles. | LiN(SiMe3)2/CsF system. | Highly relevant for N-substituted derivatives of 2-phenylindoles. |

Bartoli Indole Synthesis and its Applicability

The Bartoli indole synthesis, discovered by Giuseppe Bartoli in 1989, is a powerful method for the formation of substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. This reaction has become a preferred route for the synthesis of 7-substituted indoles, which are often difficult to prepare using classical methods. The applicability of the Bartoli synthesis to the preparation of this compound and its derivatives is significant, particularly for indoles substituted on the carbocyclic ring.

A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitroarene. In fact, bulkier ortho substituents generally lead to higher reaction yields. This steric hindrance is believed to facilitate the crucial-sigmatropic rearrangement in the reaction mechanism. The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene, and two equivalents when starting from a nitrosoarene.

The general mechanism proceeds through the initial addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and the resulting intermediate undergoes a-sigmatropic rearrangement. Intramolecular cyclization and subsequent reaction with a third equivalent of the Grignard reagent, followed by an aqueous workup, yields the final indole product.

For the synthesis of a 2,3-disubstituted indole such as this compound, a substituted vinyl Grignard reagent would be necessary. The use of appropriately substituted alkenyl Grignard reagents can lead to indoles with substituents at the C2 and C3 positions.

A notable variation of this method is the Dobbs modification, which utilizes an ortho-bromine as a directing group that can be subsequently removed, further enhancing the synthetic utility of the Bartoli reaction.

| Reactant Type | Key Requirement | Grignard Reagent | Product |

| Ortho-substituted nitroarene | Bulky ortho group for higher yield. | 3 equivalents of vinyl Grignard. | Substituted indole, particularly 7-substituted. |

| Ortho-substituted nitrosoarene | Ortho-substituent. | 2 equivalents of vinyl Grignard. | Substituted indole. |

Multicomponent Reactions for Functionalized Indoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, offer an efficient and atom-economical approach to the synthesis of complex molecules like functionalized indoles. Several MCRs have been developed for the synthesis and functionalization of the indole nucleus.

One such example is a copper-catalyzed multicomponent reaction for the synthesis of spirotetrahydrocarbazoles, which utilizes 2-methylindole (B41428) as a starting material. In this reaction, 2-methylindole reacts with aromatic aldehydes and various cyclic dienophiles in the presence of a copper sulfate (B86663) catalyst to afford diverse spiro compounds. This methodology demonstrates the potential for building complex scaffolds onto a pre-existing indole core.

A sustainable MCR for the de novo synthesis of the indole core has also been reported. This two-step process involves an Ugi multicomponent reaction between anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization. This method is notable for its mild and benign conditions, using ethanol (B145695) as a solvent and avoiding the need for a metal catalyst.

Furthermore, the condensation of indoles, aldehydes, and pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate (B79036) has been shown to produce 3-substituted indoles. These can then undergo cyclization to form α-carbolines. A one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole.

Electrophilic Reactions at the C-3 Position of the Indole Nucleus

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The preferred site for electrophilic attack is the C-3 position of the pyrrole ring. This regioselectivity is due to the greater stability of the cationic intermediate formed upon attack at C-3, where the positive charge can be stabilized by delocalization of the nitrogen's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring.

However, in the case of this compound, the C-3 position is already occupied by a methyl group. When the C-3 position is substituted, electrophilic substitution typically occurs at the C-2 position. A metal-free method for the C2-alkylation of 3-alkylindoles using 1,1-disubstituted alkenes as the alkylating agent has been developed. This reaction is catalyzed by a catalytic amount of hydroiodic acid (HI) and proceeds with excellent Markovnikov regioselectivity to yield C2-branched alkylated indoles.

Common electrophilic substitution reactions for indoles include:

Nitration: Typically carried out with non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate to avoid polymerization that can occur under strongly acidic conditions.

Halogenation: Can be achieved using dilute halogens at low temperatures or with reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Sulfonation: Performed with a SO3-pyridine complex under mild conditions.

Vilsmeier-Haack Formylation: Introduces a formyl group at the C-3 position using dimethylformamide and phosphorus oxychloride.

Mannich Reaction: Involves the reaction with formaldehyde (B43269) and a primary or secondary amine.

Nucleophilic Reactions at N-1 for N-Substituted Indoles

The nitrogen atom (N-1) of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for nucleophilic reactions, particularly N-alkylation, to form N-substituted indoles. The synthesis of N-alkylated indoles is of significant interest as many biologically active indole alkaloids are N-substituted.

Traditional methods for N-alkylation often involve a two-step process: deprotonation of the indole nitrogen with a strong base to form an indole anion, followed by reaction with an alkylating agent such as an alkyl halide. However, more modern and efficient methods have been developed.

A highly regiodivergent alkylation of 2,3-disubstituted indoles with p-quinone methides has been demonstrated, which can be tuned to favor either C6- or N1-alkylation by the choice of solvent. In this indium(III)-catalyzed reaction, performing the reaction in toluene (B28343) favors C6-alkylation, while using tetrahydrofuran (THF) as the solvent leads to the N1-alkylated product.

Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides another efficient route to N-alkylated indoles. This reaction proceeds in the presence of copper iodide and a suitable ligand. An improved process for the N-alkylation of indoles involves reacting the indole with an alkylating agent in a warm suspension of an aqueous alkali metal hydroxide (B78521) solution and a water-immiscible organic solvent. This method offers high yields and better control over the reaction. Furthermore, the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a highly efficient method for N-methylation and N-benzylation of indoles under mild conditions.

| Reaction Type | Reagents | Conditions | Product |

| Indium-catalyzed Alkylation | 2,3-disubstituted indole, p-quinone methide, In(OTf)3 | THF (solvent) | N1-alkylated indole |

| Copper-catalyzed Coupling | Indole, N-tosylhydrazone, CuI | Ligand (e.g., tri(p-tolyl)phosphine) | N-alkylated indole |

| Phase Transfer Catalysis | Indole, alkylating agent, alkali metal hydroxide | Aqueous/organic biphasic system | N-alkylated indole |

| Catalytic Alkylation | Indole, dimethyl/dibenzyl carbonate, DABCO | Mild conditions, optional solvent | N-methyl/N-benzyl indole |

Stereoselective Synthesis of Indole Derivatives

Asymmetric Hydrogenation of Unprotected Indoles

The asymmetric hydrogenation of indoles is a highly efficient and atom-economical method for the synthesis of chiral indolines, which are prevalent structural motifs in many natural products and biologically active molecules. While the hydrogenation of N-protected indoles has been well-established, the asymmetric hydrogenation of unprotected indoles, such as this compound, has presented a greater challenge.

A significant breakthrough in this area was the development of a palladium-catalyzed asymmetric hydrogenation of unprotected indoles using a Brønsted acid as an activator. The Brønsted acid protonates the indole to form an iminium intermediate in situ, which is then hydrogenated with high enantioselectivity. For 2,3-disubstituted indoles, this process involves a dynamic kinetic asymmetric transformation, where the protonation of the C2-C3 double bond and the subsequent hydrogenation of the iminium salt are the enantioselectivity-determining steps. Using a Pd(OCOCF3)2/(R)-H8-BINAP catalyst system, a variety of 2,3-disubstituted indoles can be hydrogenated to the corresponding cis-indolines with high enantiomeric excess (ee).

More recently, an iridium-catalyzed asymmetric hydrogenation of unprotected indoles has been developed, which is particularly effective for challenging aryl-substituted indoles. Utilizing a bisphosphine-thiourea ligand (ZhaoPhos), this method can hydrogenate a wide range of 2-alkyl- and 2,3-disubstituted unprotected indoles to provide chiral indolines in high yields and with excellent stereoselectivities.

Another approach involves the dehydration-triggered asymmetric hydrogenation of 3-(α-hydroxyalkyl)indoles. In this method, the in situ generation of an exocyclic double bond upon dehydration, followed by palladium-catalyzed hydrogenation, affords 2,3-disubstituted indolines with high enantioselectivity.

| Catalyst System | Activator | Substrate Scope | Typical Enantioselectivity |

| Pd(OCOCF3)2/(R)-H8-BINAP | Brønsted Acid (e.g., TsOH·H2O) | 2-substituted and 2,3-disubstituted indoles. | Up to 96% ee. |

| [Ir(COD)Cl]2/ZhaoPhos | Brønsted Acid (e.g., MeSO3H) | Aryl- and alkyl-substituted, and 2,3-disubstituted indoles. | 86–99% ee. |

| Pd(OCOCF3)2/(R)-H8-BINAP | Dehydration of 3-(α-hydroxyalkyl)indoles. | 2-substituted-3-(α-hydroxyalkyl)indoles. | 85–97% ee. |

Challenges with 2-Phenyl-3-methyl-1H-indole as a Substrate

The 2-phenyl-3-methyl-1H-indole scaffold, a core structure in many biologically active compounds, presents unique challenges when utilized as a substrate in further chemical transformations. These difficulties primarily stem from the steric and electronic properties imparted by the substituents at the C2 and C3 positions of the indole ring. The strategic placement of a bulky phenyl group adjacent to a methyl group creates a sterically hindered environment that significantly influences the molecule's reactivity and the feasibility of certain synthetic modifications.

One of the most significant challenges is the pronounced steric hindrance around the core indole structure. researchgate.net The phenyl group at the C2 position is a relatively large substituent, and its close proximity to the C3-methyl group restricts access for incoming reagents. This steric congestion can impede reactions that target the N1-H position, the C3-methyl group, or other positions on the indole ring that require a specific trajectory for reagent approach. The comparative bulk of substituents can be quantitatively assessed using cyclohexane (B81311) A-values, which measure the steric strain a substituent introduces in the axial position of a cyclohexane ring. A higher A-value corresponds to a greater steric demand. The phenyl group possesses a significantly larger A-value than a methyl group, highlighting its substantial spatial requirement. stackexchange.com

| Substituent | Cyclohexane A-Value (kcal/mol) |

|---|---|

| Methyl | 1.7 |

| Phenyl | 3.0 |

| tert-Butyl | >4.0 |

This inherent steric clash has several practical consequences in synthetic methodologies:

Reduced Reactivity: The steric shield created by the phenyl and methyl groups can decrease the substrate's reactivity. For transformations such as N-alkylation or N-arylation, the bulky substituents can hinder the approach of electrophiles to the indole nitrogen, necessitating harsher reaction conditions (e.g., stronger bases, higher temperatures) which may lead to undesired side reactions or decomposition.

Influence on Selectivity: In reactions where multiple sites are potentially reactive, the steric environment around the 2-phenyl-3-methyl-1H-indole core can dictate regioselectivity or stereoselectivity. For instance, the steric hindrance between the C2-phenyl group and a ligand can be a determining factor in the stereochemical outcome of a reaction. researchgate.net Similarly, attempts to functionalize the C3-methyl group via radical or anionic intermediates may be complicated by the steric bulk of the adjacent phenyl ring, potentially leading to lower yields or the formation of byproducts. acs.org

Limitations in Derivatization: The development of derivatives can be constrained. While various synthetic routes exist for creating 3-methyl-2-phenyl-1H-indoles, further modifying this core can be challenging. acs.orgnih.gov For example, introducing additional substituents at positions C4 or C7 of the indole ring might be sterically hindered by the C2-phenyl group, affecting the efficiency of cyclization or substitution reactions. The electronic properties and substitution patterns of the phenyl ring and the indole itself can also significantly affect reaction efficiency, compounding the steric challenges. acs.org

Reactivity and Reaction Mechanisms of 3 Methyl 2 Phenyl 1h Indole

Fundamental Reactivity of the Indole (B1671886) Nucleus

The indole ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The delocalization of the nitrogen lone-pair electrons into the ring system makes it π-excessive and highly reactive, particularly within the five-membered pyrrole moiety.

The indole nucleus is exceptionally reactive towards electrophiles, with substitution occurring preferentially at the C-3 position. acs.orgmiami.edu This position is reported to be approximately 10¹³ times more reactive than a position on a benzene ring. acs.orgmiami.edumdpi.com This pronounced reactivity stems from the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion or σ-complex) formed during the attack at C-3. When an electrophile attacks at this position, the positive charge can be delocalized over the nitrogen atom and the C-2 carbon without disrupting the aromaticity of the fused benzene ring. rsc.org

In contrast, an attack at the C-2 position leads to an intermediate where stabilization from the nitrogen atom forces the positive charge onto the nitrogen, but this disrupts the benzene ring's aromatic sextet, making it a less favorable pathway. rsc.org Consequently, electrophilic aromatic substitution reactions such as Vilsmeier-Haack formylation, Mannich reactions, nitration, and halogenation overwhelmingly occur at the C-3 position, provided it is unsubstituted. miami.edumdpi.comresearchgate.net If the C-3 position is already substituted, as in the subject compound, electrophilic attack can be directed to the C-2 position or, under strongly acidic conditions that protonate C-3, to the C-5 position on the benzene ring. miami.edumdpi.com

Table 1: Common Electrophilic Substitution Reactions at the C-3 Position of Indole

| Reaction Type | Reagents | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Indole-3-carboxaldehyde |

| Mannich Reaction | CH₂O, Dimethylamine | 3-(Dimethylaminomethyl)indole (Gramine) |

| Nitration | HNO₃, Acetic Anhydride | 3-Nitroindole |

| Sulfonation | SO₃-Pyridine complex | Indole-3-sulfonic acid |

| Halogenation | NBS or NCS | 3-Haloindole |

The C2-C3 double bond of the indole nucleus, possessing significant π-electron density, can participate in cycloaddition reactions. acs.org While it is part of an aromatic system, this bond exhibits alkene-like character and can act as a dienophile or a dipolarophile. acs.orgmdpi.com

Intermolecular cycloadditions involving indole are often less favorable, but intramolecular variants can proceed with high yields. acs.orgmdpi.com For instance, indoles can serve as the 2π component in Diels-Alder ([4+2]) reactions, as well as in [2+3] and [2+2] cycloadditions. acs.org Dearomative cycloaddition reactions, where the aromaticity of the indole ring is lost in the product, have also been developed, particularly using 3-alkenylindoles, which can act as a 4π component in [4+3] cycloadditions to form complex polycyclic structures like cyclohepta[b]indoles. researchgate.net

The electron-rich nature of the indole ring makes it susceptible to oxidation. acs.org The course of the oxidation is dependent on the specific oxidant used and the substitution pattern on the indole ring. Simple oxidants like N-bromosuccinimide (NBS) can selectively oxidize indole to form oxindole. acs.org The oxidation of indoles is a key transformation for accessing a variety of valuable nitrogen-containing compounds, including 2-oxindoles and 3-oxoindoles, which are core structures in many biologically active molecules.

Oxidative dearomatization is another significant transformation, leading to 2,2-disubstituted indolin-3-ones. Furthermore, the oxidative activation of the C2–C3 π-bond can generate reactive intermediates like indole radical cations or imine cations, which can then undergo various cascade reactions, including cyclizations and nucleophilic additions, to yield complex oxygen-containing indoline (B122111) scaffolds.

Specific Reactivity of 3-Methyl-2-phenyl-1H-indole

In this compound, the C-3 position is blocked by a methyl group. This substitution prevents typical electrophilic substitution at this site and channels the reactivity towards other pathways. The presence of the methyl group introduces the possibility of reactions involving its allylic protons, while the C2-C3 double bond remains a site for potential cycloaddition and oxidation reactions.

Triazolinediones, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are highly reactive electrophiles and potent dienophiles and enophiles due to the significant electron deficiency of their N=N double bond. While a Diels-Alder reaction across the C2-C3 bond of the indole is sterically hindered and electronically less favorable for a 2,3-disubstituted indole, the presence of the 3-methyl group facilitates an alternative pathway: the ene reaction. acs.org

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). In this case, the C2-C3 double bond of this compound acts as the ene component, the TAD acts as the enophile, and the reaction involves the transfer of a proton from the 3-methyl group to one of the TAD nitrogen atoms with the concomitant formation of a new C-N bond and a shift of the indole double bond. Ene reactions between indoles and TADs are known to be extremely fast, often proceeding to completion within minutes at low temperatures to yield the adduct in high purity. acs.org

While the ene reaction is often depicted as a concerted, single-step process, reactions involving highly polar enophiles like triazolinediones can proceed through a stepwise mechanism involving a charged intermediate. miami.edu The significant polarization of the N=N bond in PTAD and the high nucleophilicity of the indole C2-C3 π-bond make the formation of a transient zwitterionic (or dipolar) intermediate a plausible pathway. miami.edu

The proposed stepwise mechanism involves two key stages:

Nucleophilic Attack: The electron-rich C2-C3 double bond of the indole attacks one of the electrophilic nitrogen atoms of the triazolinedione. This initial bond formation does not occur simultaneously with the proton transfer. Instead, it leads to the formation of a discrete zwitterionic intermediate. This intermediate features a positive charge localized on the indole portion (an iminium ion) and a negative charge on the TAD moiety (an amide anion).

Proton Transfer: The intermediate then undergoes a rapid, intramolecular proton transfer from the 3-methyl group to the anionic nitrogen of the TAD portion to yield the final, neutral ene adduct.

Studies on TAD-ene reactions with other electron-rich alkenes have shown that the reaction pathway can be solvent-dependent, with polar, protic solvents potentially stabilizing the open zwitterionic intermediate. miami.edu The formation of such an intermediate can explain the high reactivity and specific stereochemical outcomes observed in these reactions. While direct spectroscopic observation of this intermediate in the reaction with this compound is not documented in the reviewed literature, its potential role is inferred from mechanistic studies of analogous systems. miami.edu

Reaction with Triazolinediones (TADs)

Thermal Control of Reactivity: "Click" and "Transclick" Processes

The reaction between 2-phenyl-1H-indoles, including this compound, and triazolinediones (TADs) is a notable example of a "click" reaction. researchgate.net This type of reaction is characterized by its high speed, efficiency, and irreversibility under ambient conditions. The reaction proceeds without the need for additives and is complete within seconds at room temperature. researchgate.net For instance, the reaction of this compound with 4-n-butyl-1,2,4-triazoline-3,5-dione (BuTAD) demonstrates this rapid reactivity, even in the presence of an electron-withdrawing group on the indole core. researchgate.net

A key feature of the TAD-indole reaction is its ability to be thermally controlled, transforming it from an irreversible "click" reaction into a reversible, dynamic covalent bond-forming process at elevated temperatures. researchgate.netresearchgate.net This reversible process is termed a "transclick" reaction, which allows for bond exchange. The introduction of a phenyl group at the C2 position of the indole, as in this compound, significantly influences the temperature at which this reversibility occurs. researchgate.netresearchgate.net This thermal control allows for a sequence of "click" and "transclick" reactions, enabling the transfer of a TAD reagent from one indole to another based on temperature modulation. researchgate.net

Table 1: Thermal Reactivity of this compound with Triazolinediones (TADs)

| Reaction Type | Conditions | Characteristics | Reference |

|---|---|---|---|

| "Click" Reaction | Room Temperature | Fast, efficient, irreversible, additive-free. | researchgate.net |

| "Transclick" (Retro) Reaction | Elevated Temperatures | Reversible, dynamic covalent bond formation, allows for bond exchange. | researchgate.netresearchgate.net |

Annulation Reactions

Annulation reactions involving indole derivatives are powerful methods for constructing fused-ring systems. This compound and its derivatives can participate in various annulation strategies to build more complex heterocyclic structures.

One such strategy is the N-bromosuccinimide (NBS)-induced intramolecular annulation. In a study using a related substrate, C2-phenyl-3-(1H-indol-3-yl)-N-alkoxypropanamide, it was shown that the C2 substituent significantly influences the reaction's outcome, leading to the divergent synthesis of fused- and spirocyclic indoline compounds under mild conditions. rsc.org

Another important class is the [3+2] annulation reaction. Organocatalytic dearomative [3+2] annulations of N-alkyl-3-alkylindoles with quinone monoketals provide a direct route to benzofuro[2,3-b]indolines. researchgate.net When a 3-phenylindole is used, the reaction can proceed through a novel 1,2-phenyl shift to yield 2,3-diaryl indoles instead of the annulation product. researchgate.net Additionally, chiral phosphine-phenol catalysts have been used for the highly regio- and stereoselective (3+2) annulation of allenoates with 3-methyleneindolin-2-ones to create complex spirooxindoles. rsc.org

Furthermore, indol-2-ylmethyl carbanions can undergo a [3+3] annulation with nitroarenes. This reaction, facilitated by a base and trimethylchlorosilane, transforms initially formed σH-adducts into indolo[3,2-b]quinoline derivatives, which are valuable structures in medicinal chemistry. nih.gov

Table 2: Annulation Reactions Involving Indole Scaffolds

| Reaction Type | Reactants | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Intramolecular Annulation | 3-(C2-Phenyl-1H-indol-3-yl)-N-alkoxypropanamide | NBS, Base | Fused- and spirocyclic indolines | rsc.org |

| [3+2] Annulation | N-alkyl-3-alkylindoles and Quinone monoketals | Brønsted acid (L-CSA) | Benzofuro[2,3-b]indolines | researchgate.net |

| [3+3] Annulation | Indol-2-ylmethyl carbanions and Nitroarenes | DBU, Trimethylchlorosilane | Indolo[3,2-b]quinolines | nih.gov |

Functionalization and Derivatization Strategies at Positions 1, 3, and Phenyl Ring

The this compound scaffold serves as a versatile template for developing new derivatives through functionalization at several key positions.

Position 1 (Indole Nitrogen): The nitrogen atom at position 1 can be readily functionalized. For instance, analogs of the anti-inflammatory drug indomethacin (B1671933) have been prepared by inserting various benzyl (B1604629) or benzoyl fragments at the N1 position. This is typically achieved after the initial formation of the 3-methyl-2-phenyl-indole core via Fischer indole synthesis. nih.govresearchgate.net This site allows for the introduction of a wide range of substituents to modulate the molecule's biological and physical properties.

Phenyl Ring (at Position 2): The phenyl ring at the C2 position offers another site for derivatization. This can be achieved either by using a pre-functionalized phenyl ketone in the initial synthesis or by subsequent modification of the phenyl ring on the formed indole. Research has demonstrated the synthesis of various derivatives with substituents on this phenyl ring, including methoxy (B1213986), fluoro, and trifluoromethyl groups. mdpi.com For example, 3-(4-Fluorophenyl)-2-methyl-1H-indole and 3-(4-(Trifluoromethyl)phenyl)-2-methyl-1H-indole have been synthesized and studied. mdpi.com A more complex modification involves the synthesis of 4-(3-Methyl-1H-indol-2-yl)phenylmethanone, where a benzoyl group is attached to the C2-phenyl ring, showcasing a route to more elaborate structures. orientjchem.org

Table 3: Functionalization Strategies for this compound

| Position | Type of Functionalization | Example Substituents/Products | Reference |

|---|---|---|---|

| Position 1 (N-H) | N-Alkylation / N-Acylation | Benzyl, Benzoyl, Methanesulphonyl | nih.govresearchgate.net |

| Position 3 (C-CH₃) | Established during synthesis | Methyl group (from propiophenone) | nih.govresearchgate.net |

| Phenyl Ring (at C2) | Substitution on the aryl ring | -F, -OCH₃, -CF₃, -C(O)Ph | orientjchem.orgmdpi.com |

Computational Chemistry Studies on 3 Methyl 2 Phenyl 1h Indole Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular systems, enabling the study of electronic structure and the energetics of chemical reactions. For the 3-methyl-2-phenyl-1H-indole system, these methods are theoretically crucial for understanding its formation and reactivity.

Gibbs Free Energy Profiles for Reaction Pathways

Detailed studies focusing specifically on the Gibbs free energy profiles for the reaction pathways involved in the synthesis or transformation of this compound are not extensively detailed in the available research literature. Such calculations would typically involve mapping the energy landscape of a reaction, identifying transition states, and calculating the activation energies, thereby providing a thermodynamic and kinetic profile of the chemical process.

Mechanistic Insights from Computational Modeling

Similarly, specific mechanistic insights for this compound derived from computational modeling are not prominently featured in the surveyed literature. This type of investigation would provide a step-by-step molecular-level understanding of reaction mechanisms, such as the widely used Fisher indole (B1671886) synthesis, by which this and related indole derivatives are often prepared. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in modern drug discovery, allowing researchers to predict how a molecule (ligand) might bind to a specific biological target, such as a protein or enzyme. This approach has been applied to derivatives of this compound to explore their potential as therapeutic agents.

Receptor Binding Affinity Predictions

Molecular docking studies are frequently employed to predict the binding affinity of novel compounds to enzyme active sites. These predictions are often expressed as a binding energy score (e.g., in kcal/mol), where a lower score typically indicates a more favorable interaction.

For a series of 3-methyl-2-phenyl-1-substituted-indole derivatives designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933), computational docking was used to estimate their binding affinities for both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. The results, summarized in the table below, show that derivatives featuring a methanesulfonyl (SO2Me) group (compounds 10d-f) exhibit significantly better binding affinities for the COX-2 enzyme compared to both the other derivatives and the reference drug Indomethacin. researchgate.net

| Compound | COX-1 Affinity (kcal/mol) | COX-2 Affinity (kcal/mol) |

|---|---|---|

| 10a | -15.0061 | -15.6805 |

| 10b | -15.2019 | -11.4647 |

| 10c | -14.7171 | -13.8441 |

| 10d | -16.1158 | -21.7493 |

| 10e | -16.5912 | -21.6571 |

| 10f | -15.5401 | -20.7351 |

| Indomethacin | -17.0967 | -19.5055 |

| Valdecoxib | -13.4334 | -23.7381 |

Ligand-Target Interactions (e.g., Cyclooxygenase Enzymes, Topoisomerase II)

Beyond predicting binding energy, docking simulations provide detailed three-dimensional models of how a ligand interacts with its target. This includes identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

Cyclooxygenase (COX) Enzymes: The 3-methyl-2-phenyl-indole scaffold has been investigated as a core structure for COX inhibitors. nih.gov Docking studies revealed that derivatives of this scaffold could fit within the active sites of COX enzymes. researchgate.net For instance, certain indole derivatives have been shown to form hydrogen bonds with crucial amino acid residues in the COX-2 active site, such as Tyrosine 355 and Arginine 120. nih.gov In the case of the 3-methyl-2-phenyl-1-substituted-indole analogs, the methanesulfonyl-containing compounds (10d-f) demonstrated excellent binding interactions within the COX-2 active site, with affinities ranging from -20.7351 to -21.7493 kcal/mol, which is in agreement with their in vitro COX inhibition assays. nih.govresearchgate.net These strong interactions are believed to be responsible for their selective inhibition of the COX-2 enzyme, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Topoisomerase II: The this compound scaffold has also been identified as a promising framework for the development of anticancer agents that target human DNA topoisomerase II. acs.orgnih.gov Topoisomerases are enzymes crucial for processes like DNA replication. nih.gov A series of 3-methyl-2-phenyl-1H-indoles was synthesized and evaluated for antiproliferative activity, with studies showing a good correlation between their biological effect and the inhibition of topoisomerase II. acs.orgnih.gov While specific binding energies from docking studies on this target are not always detailed, the research highlights the potential of this chemical class to interact with and inhibit this important anticancer drug target. acs.orgnih.gov The binding of inhibitors to topoisomerase II can stabilize the enzyme-DNA complex, leading to DNA damage and ultimately triggering apoptotic cell death in cancer cells. nih.gov

Structure Activity Relationship Sar Studies of 3 Methyl 2 Phenyl 1h Indole Derivatives

Correlating Structural Modifications with Biological Potency

The 3-methyl-2-phenyl-1H-indole scaffold has emerged as a promising framework in the design of biologically active compounds. Structure-activity relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological activity, have been pivotal in optimizing the therapeutic potential of these derivatives. By modifying substituents on the indole (B1671886) core and the phenyl ring, researchers have been able to fine-tune their potency across a range of biological targets, leading to enhanced antiproliferative, anticancer, anti-inflammatory, and analgesic effects.

Antiproliferative and Anticancer Activities

Derivatives of this compound have been investigated for their ability to inhibit the growth of cancer cells. SAR studies have focused on identifying the key structural features that govern this antiproliferative activity.

A series of this compound derivatives were evaluated for their antiproliferative effects on three human tumor cell lines: cervical adenocarcinoma (HeLa), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). acs.orgnih.gov The screening identified a hit compound which served as the basis for further structural modifications. acs.orgnih.gov

The SAR analysis revealed several key insights into the structural requirements for potent antiproliferative activity. nih.gov Modifications were made at four positions (R¹, R², R³, and R⁴) on the this compound scaffold. acs.org It was generally observed that compounds with an unsubstituted R¹ position were more potent than those with hydroxyl or methoxy (B1213986) groups at this position. nih.gov Conversely, the presence of hydroxyl groups at the R² and R⁴ positions was found to be favorable for activity. nih.gov The nature of the substituent at the R³ position was also critical; the most active compounds featured alkyl or phenoxyalkyl groups, with the size of these substituents playing an important role in determining potency. nih.gov

Among the synthesized compounds, derivatives 32 and 33 demonstrated the most significant activity, with growth inhibition 50 (GI₅₀) values below 5 µM in all three tested cell lines. acs.orgnih.gov Compound 32 was particularly noteworthy, showing GI₅₀ values of 4.4 µM, 2.2 µM, and 2.4 µM on HeLa, A2780, and MSTO-211H cells, respectively. acs.orgnih.gov Several other compounds also exhibited potent activity against at least one cell line, with GI₅₀ values under 5 µM. acs.orgnih.gov

Table 1: Antiproliferative Activity (GI₅₀, µM) of Selected this compound Derivatives

| Compound | HeLa | A2780 | MSTO-211H |

|---|---|---|---|

| 32 | 4.4 | 2.2 | 2.4 |

| 33 | < 5 | < 5 | < 5 |

| 12 | > 5 | < 5 | < 5 |

| 29 | < 5 | > 5 | > 5 |

| 30 | < 5 | > 5 | > 5 |

| 31 | < 5 | > 5 | > 5 |

| 37 | > 5 | < 5 | < 5 |

Data sourced from multiple studies. acs.orgnih.gov

Beyond inhibiting cell proliferation, effective anticancer agents often induce programmed cell death, or apoptosis. The most potent antiproliferative derivative, compound 32 , was further investigated to determine its mechanism of action. acs.orgnih.gov Cytofluorimetric analysis revealed that this compound could induce a collapse of the mitochondrial transmembrane potential in a concentration-dependent manner. nih.gov Furthermore, treatment with compound 32 led to a significant increase in the sub-G₀ cell population, which is a hallmark of apoptosis. nih.gov These findings confirm that the antiproliferative effects of this this compound derivative are, at least in part, mediated by the induction of the apoptotic pathway. acs.orgnih.govnih.gov

Topoisomerase II Inhibitory Activity

Human DNA topoisomerase II (topo II) is a crucial enzyme involved in managing DNA topology during processes like replication and is a validated target for anticancer drugs. nih.gov The structural similarity of some this compound derivatives to naturally occurring flavonoids known to inhibit topo II prompted an investigation into their effect on this enzyme. researchgate.net

A strong correlation was established between the antiproliferative activity of the this compound derivatives and their ability to inhibit human topoisomerase II. acs.orgnih.gov The most biologically active compounds were tested for their effect on the relaxation of supercoiled pBR322 DNA by the enzyme. acs.org For instance, compounds 11 and 12 were both capable of inhibiting the relaxation activity of topo II at a concentration of 100 µM. nih.gov This enzymatic inhibition provides a mechanistic basis for the observed antiproliferative effects. nih.gov The results underscore the potential of the this compound scaffold for developing novel anticancer agents that function as topoisomerase II inhibitors. acs.orgnih.gov

Anti-inflammatory and Analgesic Activities

In a separate line of investigation, a different series of this compound derivatives were designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). tandfonline.comnih.govresearchgate.net These studies aimed to identify new compounds with potent anti-inflammatory and analgesic properties.

The key structural modifications involved the insertion of various benzyl (B1604629) or benzoyl fragments at the N1 position of the indole ring and the substitution at the 5-position. tandfonline.comresearchgate.net The synthesized compounds (10a-f ) were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for NSAIDs. tandfonline.com

The SAR studies indicated that derivatives containing a methanesulfonyl (SO₂Me) group at the 5-position of the indole ring (10d, 10e, 10f ) exhibited the highest anti-inflammatory and analgesic activities. tandfonline.comnih.gov These compounds were relatively weak inhibitors of COX-1 but showed moderate to high potency against COX-2 compared to indomethacin. tandfonline.com For example, in vivo anti-inflammatory assays using the carrageenan-induced rat paw edema test showed that compounds 10d , 10e , and 10f displayed good anti-inflammatory activity (ranging from 57.9% to 80.1% inhibition) comparable to indomethacin. tandfonline.com In contrast, compounds lacking the SO₂Me group (10a, 10b, 10c ) showed significantly lower activity. tandfonline.com Specifically, compound 10e showed the highest initial anti-inflammatory activity (73.5% at one hour), even surpassing indomethacin (71.2%). tandfonline.com

Table 2: In Vitro COX Inhibition and In Vivo Anti-inflammatory Activity of Indomethacin Analogs

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In Vivo Anti-inflammatory Activity (% Inhibition after 3h) |

|---|---|---|---|

| 10a | > 10 | > 10 | 16.2 |

| 10b | > 10 | > 10 | 17.4 |

| 10c | 7.78 | 8.58 | 8.8 |

| 10d | > 10 | < 5 | 80.1 |

| 10e | > 10 | < 5 | 71.8 |

| 10f | > 10 | < 5 | 66.8 |

| Indomethacin | 0.63 | 11.63 | 86.3 |

Data adapted from a study by Abdellatif et al. tandfonline.comresearchgate.net

The analgesic activity of these compounds was also evaluated, and the results mirrored the anti-inflammatory findings, with the methanesulfonyl derivatives showing the most significant effects. tandfonline.comnih.gov These results highlight the importance of the SO₂Me group as a COX-2 pharmacophore in this class of compounds. tandfonline.comresearchgate.net

Cyclooxygenase (COX) Inhibition Assays (in vitro and in vivo)

Derivatives of this compound have been investigated for their anti-inflammatory properties through cyclooxygenase (COX) inhibition assays. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting the COX enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. informahealthcare.com There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. mdpi.com

In a study evaluating a series of 3-methyl-2-phenyl-1-substituted-indole derivatives, their ability to inhibit COX-1 and COX-2 was assessed in vitro. The results, expressed as the half-maximal inhibitory concentration (IC50), indicated that these compounds displayed varying degrees of inhibition for both isoforms. Notably, the methanesulphonyl derivatives within this series demonstrated the most potent anti-inflammatory and analgesic activities. nih.gov

In vivo anti-inflammatory activity was also evaluated. After one hour, certain derivatives showed anti-inflammatory activity ranging from 5.8% to 26.9%, while those with a methanesulfonyl group (SO2Me) exhibited significantly higher activity, between 67.9% and 73.5%. tandfonline.com This trend continued after three hours, with the former group showing 8.8% to 17.4% activity and the latter maintaining a high level of activity at 66.8% to 80.1%. tandfonline.com Over a six-hour period, the compounds without the methanesulfonyl group had activity between 6.1% and 21.2%, whereas the methanesulfonyl derivatives showed activity from 57.9% to 78.8%. tandfonline.com One particular compound, (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone, demonstrated the highest anti-inflammatory activity at the one-hour mark (73.5%), surpassing that of the reference drug, indomethacin (71.2%). tandfonline.com

Design as Indomethacin Analogs

A series of 3-methyl-2-phenyl-1-substituted-indole derivatives were specifically designed as analogs of indomethacin, a well-known NSAID. nih.gov The synthesis of these analogs was achieved through the Fisher indole synthesis, reacting propiophenone (B1677668) with appropriately substituted phenylhydrazine (B124118) hydrochloride, followed by the addition of a benzyl or benzoyl group. nih.gov The goal of this design was to explore new compounds with potential anti-inflammatory and analgesic properties. tandfonline.com

The rationale for designing these indomethacin analogs was to investigate how modifications to the core indole structure would affect their biological activity. The synthesized compounds were evaluated for both their in vitro and in vivo anti-inflammatory effects. tandfonline.com The inclusion of a methanesulfonyl group in some of the derivatives was a key structural modification that led to the highest levels of anti-inflammatory and analgesic activity observed in the study. nih.gov Molecular docking studies were also performed on these compounds, and the results were consistent with the findings from the in vitro COX inhibition assays, further supporting their potential as anti-inflammatory agents. researchgate.net

Antimycobacterial Activity

Activity against Drug-Susceptible and Multi-Drug Resistant Strains of Mycobacterium tuberculosis

A series of twenty 1H-indoles, including 3-phenyl-1H-indole derivatives, were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb) in vitro. nih.gov Several of these compounds demonstrated activity against a drug-susceptible strain of Mtb. nih.gov Furthermore, the most promising compounds were also found to be active against multidrug-resistant (MDR) strains of Mtb, and they did not show cross-resistance with first-line anti-tuberculosis drugs. nih.gov For instance, some of the 1H-indole derivatives showed minimum inhibitory concentration (MIC) values of 43.6 µM and 35.8 µM. nih.gov The presence and position of substituents on the indole ring and the phenyl ring were found to influence the antimycobacterial activity. For example, the absence of substituents on the benzene (B151609) ring was found to significantly decrease the antimycobacterial activity. nih.gov

Bactericidal Activity and Time-Dependent Behavior

Further investigation into the antimycobacterial properties of a promising 3-phenyl-1H-indole derivative revealed that it possesses bactericidal activity at concentrations close to its Minimum Inhibitory Concentration (MIC). nih.govresearchgate.net Time-kill kinetic studies demonstrated that this compound exhibits a strong time-dependent killing behavior against replicating M. tuberculosis. nih.gov Pharmacodynamic modeling of the compound's activity also supported a pronounced time-dependent characteristic, coupled with a less significant concentration-dependent effect on antimycobacterial activity. nih.gov

Mammalian Cellular Viability and Genotoxicity Assessments

To assess the selectivity and potential toxicity of these antimycobacterial 1H-indole derivatives, their effects on mammalian cell viability were examined. nih.gov The viability of HepG2 and Vero cells was evaluated after 72 hours of exposure to the compounds. nih.gov While some of the derivatives inhibited the viability of both cell lines at concentrations below 30 µM, indicating potential toxicity and low selectivity, one particular 3-phenyl-1H-indole derivative did not significantly affect the viability of either cell line at a concentration of 30 µM. nih.gov

Furthermore, this selected compound was assessed for genotoxicity using an alkaline comet assay in HepG2 cells. The results indicated that this 3-phenyl-1H-indole derivative did not exhibit any signs of genotoxicity. nih.govresearchgate.net

Cannabinoid Receptor Modulation (e.g., CB1 Receptor Allosteric Modulation)

The indole scaffold is a recognized structure for developing allosteric modulators of the cannabinoid 1 (CB1) receptor. researchgate.net Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or diminish the effects of the primary ligand. nih.gov Following the initial discovery of indole-2-carboxamides as allosteric modulators, new series of 2-phenyl-1H-indoles have been identified as positive allosteric modulators (PAMs) at the CB1 receptor. researchgate.net These compounds can offer a more nuanced approach to modulating CB1 receptor signaling, which may provide therapeutic benefits while potentially avoiding some of the side effects associated with direct agonists. nih.gov

Neuroprotective and Anticonvulsant Properties (General to 2-phenyl Indoles)

The indole nucleus is a core component of many compounds with significant central nervous system (CNS) activity. Derivatives of 2-phenyl-1H-indole, in particular, have been investigated for their potential as anticonvulsant agents. A series of indole derivatives synthesized from 2-phenyl-1H-indole have been evaluated for anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and absence seizures, respectively. pharmacophorejournal.com

Compounds featuring modifications at the 3-position of the 2-phenylindole (B188600) core, such as the introduction of oxazolone (B7731731) or imidazolone (B8795221) moieties, have demonstrated notable anticonvulsant effects. pharmacophorejournal.com This suggests that the 2-phenylindole scaffold serves as a viable pharmacophore for the development of new antiepileptic drugs. The general structural features common to many anticonvulsants, such as the presence of a hydrophobic phenyl group and a hydrogen-bond donor/acceptor system within the heterocyclic ring, are present in these indole derivatives. nih.gov

Beyond anticonvulsant activity, indole derivatives have shown promise for neuroprotection. mdpi.comnih.gov Neurodegenerative diseases and acute neuronal injury often involve complex pathological cascades, including oxidative stress and protein aggregation. nih.gov Phenoxyindole derivatives, for instance, have been designed and tested for their ability to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease, and for their antioxidant effects. mdpi.com Certain indole compounds have demonstrated the ability to protect neuroblastoma cells from oxidative stress and cytotoxicity induced by neurotoxins, highlighting their potential to mitigate neuronal damage. nih.gov

Influence of Substituents on Phenyl and Indole Rings

The biological activity of this compound derivatives can be finely tuned by introducing various substituents onto the phenyl and indole rings. These modifications alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Modification at the 3-position (R3) of the 2-phenylindole core is a common strategy to modulate activity. While the user's subject specifies a methyl group at the 3-position, SAR studies often explore a range of alkyl groups to optimize efficacy. The tactical replacement of a hydrogen atom with a methyl group, sometimes referred to as the "magic methyl effect," can significantly enhance the metabolic stability and binding affinity of a compound. researchgate.net In the context of anticonvulsants like succinimides, N-methylation has been shown to decrease activity against electroshock seizures while increasing efficacy against chemically induced convulsions, indicating that even small alkyl groups can shift the pharmacological profile. slideshare.net The introduction of larger alkyl or phenoxyalkyl groups at the 3-position would primarily increase the lipophilicity and steric bulk of the molecule, which could influence its ability to cross the blood-brain barrier and interact with hydrophobic pockets in target proteins.

The introduction of hydroxyl (-OH) and methoxy (-OCH3) groups onto the phenyl or indole rings can profoundly impact neuroprotective and anticonvulsant activities, largely through their electronic and hydrogen-bonding capabilities.

Hydroxyl Groups: A phenolic hydroxyl group, particularly on the 2-phenyl ring, can confer significant antioxidant properties. mdpi.com This is crucial for neuroprotection, as oxidative stress is a key contributor to neuronal damage. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, and its presence is a key structural feature for the antioxidant activity of many natural and synthetic compounds. mdpi.com Furthermore, the ability to form hydrogen bonds is considered an important feature for the SAR of anticonvulsant drugs like phenytoin, suggesting that -OH groups could enhance the binding of 2-phenylindole derivatives to their molecular targets. nih.gov